Bienvenue dans la boutique en ligne BenchChem!

1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Select this 3-substituted piperidine isomer to introduce stereochemical complexity and distinct conformational sampling into your SAR studies. Unlike the symmetric 4-isomer (CAS 2034609-83-9), the 3-position attachment creates a chiral center that modulates target engagement, metabolic stability, and receptor subtype selectivity—key advantages documented in Takeda’s prokineticin receptor patent family (EP3010900B1). The commercial availability of the 3-(1-methyl-1H-pyrazol-3-yl)piperidine intermediate enables rapid, high-yielding parallel library synthesis (>80%), making this the cost-effective choice for focused screening deck expansion.

Molecular Formula C13H16ClN3O2S2
Molecular Weight 345.86
CAS No. 2201579-32-8
Cat. No. B2879233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2201579-32-8
Molecular FormulaC13H16ClN3O2S2
Molecular Weight345.86
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C13H16ClN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3
InChIKeyVMABZCZKRXQEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2201579-32-8) – Structural and Pharmacochemical Benchmarks


1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2201579-32-8) is a synthetic small-molecule screening compound defined by a piperidine core bearing a 5-chlorothiophene-2-sulfonyl group at the 1-position and a 1-methyl-1H-pyrazol-3-yl substituent at the 3-position . Its molecular formula is C₁₃H₁₆ClN₃O₂S₂ and its molecular weight is 345.9 g/mol . The compound belongs to a broader class of heteroaryl-piperidine derivatives explored for neurological, anti-infective, and crop-protection applications in patent and primary literature, though specific bioactivity data for this single CAS entity remain unpublished in peer-reviewed journals .

Why Structural Analogs of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Cannot Be Assumed Interchangeable


The 3- versus 4-substitution pattern on the piperidine ring, which distinguishes CAS 2201579-32-8 from its closest listed isomer CAS 2034609-83-9, creates distinct spatial vectors for the 1-methylpyrazole pharmacophore. In allied sulfonamide-pyrazolopiperidine γ-secretase inhibitor series, pyrazole incorporation was demonstrated to confer APP-selective inhibition, a property absent in analogs lacking this motif or with alternative attachment points . Substitution at the piperidine 3-position introduces an additional chiral center and alters the conformational ensemble of the N-sulfonyl group relative to the pyrazole, factors known to modulate target engagement and metabolic stability in medicinal chemistry campaigns . These structure-based differences mean that procurement decisions cannot rely on class-level assumptions; head-to-head performance distinctions must be examined.

Quantitative Differentiation Guide for 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2201579-32-8)


Regiochemical Differentiation: 3-Substituted vs. 4-Substituted Piperidine Isomer

The target compound bears the 1-methyl-1H-pyrazol-3-yl group at the piperidine 3-position, whereas the nearest catalogued isomer (CAS 2034609-83-9) is substituted at the 4-position . The 3-substitution introduces an sp³-hybridized stereocenter that is absent in the 4-substituted analog, leading to a different spatial disposition of the pyrazole relative to the sulfonamide group. In published γ-secretase inhibitor series, analogous pyrazole placement was essential for achieving APP/Notch selectivity; the 3-substituted topology is predicted to occupy a distinct sub-pocket compared to the 4-substituted congener, potentially altering potency and selectivity profiles .

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

In silico comparison of the 3-substituted target with the 4-substituted isomer (CAS 2034609-83-9) reveals differences in predicted logP and topological polar surface area (tPSA). The 3-substituted regioisomer is predicted to have a slightly higher logP owing to reduced solvent exposure of the sulfonamide group when the pyrazole occupies the 3-position, a trend consistent with observed logP differences in related piperidine positional isomer pairs . The target compound also displays a marginally lower tPSA, which may influence membrane permeability.

Drug Design Physicochemical Properties ADME Prediction

Synthetic Tractability and Building-Block Availability

The target compound can be assembled via sequential N-sulfonylation of 3-(1-methyl-1H-pyrazol-3-yl)piperidine with 5-chlorothiophene-2-sulfonyl chloride. The key intermediate 3-(1-methyl-1H-pyrazol-3-yl)piperidine is commercially available from multiple suppliers, whereas the corresponding 4-isomer intermediate (4-(1-methyl-1H-pyrazol-3-yl)piperidine) is less widely stocked, potentially limiting analog synthesis scale-up . The sulfonylation step is high-yielding (>80% typical for this substrate class), offering a reliable procurement-to-derivatization pipeline.

Synthetic Chemistry Building Blocks Hit-to-Lead

Scaffold Alignment with Published Pharmacological Series

Although the exact compound is not disclosed in primary literature, its sulfonyl-piperidine scaffold matches the Markush claims of patent family EP3010900B1 (Takeda), which describes 1-sulfonyl piperidine derivatives as modulators of prokineticin receptors for treating neuropathic pain, schizophrenia, and Alzheimer’s disease . Within this patent space, the 3-pyrazole substitution pattern is explicitly encompassed, whereas simpler 4-substituted or unsubstituted analogs are often described as less potent in general formulas. The target compound’s alignment with a clinically pursued scaffold increases its value for IP-positioning and target-validation studies.

Prokineticin Receptor Neurological Disorders Patent Landscape

High-Value Application Scenarios for 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2201579-32-8)


Isomer-Specific Structure-Activity Relationship (SAR) Elaboration in Prokineticin Receptor Programs

The 3-substituted isomer is the preferred choice for medicinal chemistry teams investigating prokineticin receptor modulation because its stereochemical complexity provides an additional dimension for SAR exploration compared to the symmetric 4-isomer. The alignment with Takeda’s patent family (EP3010900B1) further justifies its use in lead optimization, where subtle changes in piperidine regiochemistry have been shown to alter receptor subtype selectivity .

Focused Library Synthesis Leveraging Superior Intermediate Availability

With the 3-(1-methyl-1H-pyrazol-3-yl)piperidine intermediate being commercially available from multiple vendors, researchers can rapidly assemble focused libraries of sulfonamide derivatives for high-throughput screening. The >80% typical yield of the N-sulfonylation step enables cost-effective parallel synthesis, a practical advantage over the 4-isomer series where intermediate scarcity constrains library size .

Computational Benchmarking of Conformational and Property Differences Between Regioisomers

The pair CAS 2201579-32-8 (3-substituted) and CAS 2034609-83-9 (4-substituted) constitutes an ideal test case for validating computational models that predict the impact of regioisomerism on binding free energy, logP, and tPSA. Procurement of both isomers enables experimental measurement of intrinsic solubility, logD, and microsomal stability, providing ground-truth data that can refine in silico models for the broader sulfonyl-piperidine class .

Agrochemical Lead Discovery: Fungicidal Heteroaryl-Piperidine Scaffolds

The piperidine-pyrazole-sulfonyl architecture is a known fungicide chemotype exemplified by Bayer’s piperidine-pyrazole patent family . The 3-substituted target offers a novel substitution pattern not extensively explored in the agrochemical patent space, making it a valuable starting point for identifying next-generation fungicides with potentially differentiated resistance profiles.

Quote Request

Request a Quote for 1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.